molecular formula C8H15N3S B1523790 5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine CAS No. 1267179-89-4

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

Cat. No.: B1523790
CAS No.: 1267179-89-4
M. Wt: 185.29 g/mol
InChI Key: KSOZXLJHJRLKAF-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The interaction with monoamine oxidase suggests that this compound may affect the metabolism of neurotransmitters, while its interaction with acetylcholinesterase indicates potential effects on cholinergic signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which in turn regulate various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in rodents, likely due to its effects on neurotransmitter metabolism. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins can sequester this compound within cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s activity and its effects on cellular processes .

Properties

IUPAC Name

5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-6-7(4-5-9)12-8(10-6)11(2)3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZXLJHJRLKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 3
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 4
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 5
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
Reactant of Route 6
5-(2-aminoethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.